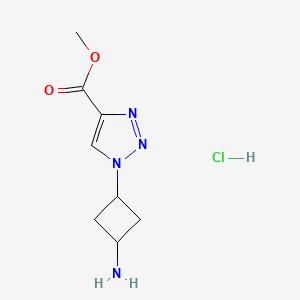
methyl1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylatehydrochloride,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, mixture of diastereomers, is a complex organic compound featuring a triazole ring, a cyclobutyl group, and an amino group.
准备方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The cyclobutyl group is introduced through a subsequent reaction involving a cyclobutylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学研究应用
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:
作用机制
The mechanism of action of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclobutyl group may contribute to the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
Cyclopropane derivatives: Similar in structure but with a three-membered ring.
Cyclopentane derivatives: Contain a five-membered ring, offering different chemical properties.
Other triazole derivatives: Share the triazole ring but differ in substituents and overall structure.
Uniqueness
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its combination of a cyclobutyl group and a triazole ring, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-aminocyclobutylmethylamine with ethyl 1H-1,2,3-triazole-4-carboxylate under controlled conditions. This multi-step synthesis often requires specific solvents and catalysts to achieve high yields and purity .
Biological Activity
The biological activity of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been evaluated across various studies, focusing on its anticancer properties and other therapeutic potentials.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazole scaffold exhibit significant anticancer activity. For instance, compounds with a similar 3-amino-1,2,4-triazole core have shown efficacy against multiple cancer cell lines. In particular, the introduction of specific substituents has been correlated with enhanced activity .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 5.2 | Inhibition of angiogenesis |
| Compound B | SK-OV-3 (Ovarian Cancer) | 4.8 | Induction of apoptosis |
| Methyl Triazole | Various | TBD | Modulation of enzyme activity |
The mechanism by which methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate exerts its effects primarily involves interaction with biological macromolecules such as enzymes and receptors. The triazole ring is known to modulate enzyme activity by acting as an inhibitor or a substrate analog. Additionally, the cyclobutyl group may enhance binding affinity to specific targets .
Case Studies
Several studies have explored the potential therapeutic applications of triazole-containing compounds:
- Study on Anticancer Properties : A study synthesized various triazole derivatives and assessed their anticancer activities using XTT assays on different cancer cell lines. Results indicated that certain modifications significantly improved efficacy against breast and ovarian cancer cells .
- Anti-Angiogenic Activity : Research has highlighted the antiangiogenic properties of triazole derivatives, suggesting that these compounds can inhibit the formation of new blood vessels necessary for tumor growth .
- Broad Spectrum Activity : A review discussed the potential of triazoles as antimicrobial agents against various pathogens, indicating their versatility in medicinal chemistry .
属性
分子式 |
C8H13ClN4O2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC 名称 |
methyl 1-(3-aminocyclobutyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-14-8(13)7-4-12(11-10-7)6-2-5(9)3-6;/h4-6H,2-3,9H2,1H3;1H |
InChI 键 |
XVOYMJDDQHVPKO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN(N=N1)C2CC(C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















